molecular formula C20H24O B14647751 Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- CAS No. 54288-04-9

Ethenol, 2,2-bis(2,4,6-trimethylphenyl)-

Cat. No.: B14647751
CAS No.: 54288-04-9
M. Wt: 280.4 g/mol
InChI Key: ZEWSRGXZSLAREL-UHFFFAOYSA-N
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Description

Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C20H24O and a molecular weight of 280.4040 It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to an ethenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with acetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its steric hindrance and electronic effects make it a valuable compound for various applications in research and industry .

Properties

CAS No.

54288-04-9

Molecular Formula

C20H24O

Molecular Weight

280.4 g/mol

IUPAC Name

2,2-bis(2,4,6-trimethylphenyl)ethenol

InChI

InChI=1S/C20H24O/c1-12-7-14(3)19(15(4)8-12)18(11-21)20-16(5)9-13(2)10-17(20)6/h7-11,21H,1-6H3

InChI Key

ZEWSRGXZSLAREL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=CO)C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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